molecular formula C7H4BrClF3NO B1413515 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline CAS No. 1804906-11-3

5-Bromo-2-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1413515
CAS No.: 1804906-11-3
M. Wt: 290.46 g/mol
InChI Key: OFZLIWSKSPIZHN-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a bromo (Br), chloro (Cl), and trifluoromethoxy (-OCF₃) substituent on the benzene ring. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLIWSKSPIZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.46 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.

Mechanisms of Biological Activity

5-Bromo-2-chloro-3-(trifluoromethoxy)aniline exhibits several biological activities, primarily through interactions with cellular targets such as enzymes and receptors. Its mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in viral replication, particularly in the context of antiviral research targeting hepatitis C virus NS3 protease.
  • Antimicrobial Effects : Initial studies suggest that it may possess antimicrobial properties by influencing cell signaling pathways and metabolic processes.
  • Anticancer Activity : Similar compounds have shown promise in cancer treatment by modulating pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits NS3 protease, potentially effective against HCV
AntimicrobialModulates cell signaling; influences metabolism
AnticancerAffects proliferation and apoptosis pathways

Case Study: Antiviral Properties

In a study investigating the antiviral properties of structurally similar compounds, 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline was shown to inhibit the activity of hepatitis C virus NS3 protease. This suggests that modifications to the aniline structure can enhance antiviral efficacy. The research highlights the importance of the trifluoromethoxy group in increasing the compound's potency against viral targets.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial potential of this compound revealed that it interacts with bacterial enzymes, leading to inhibition of growth. The mechanism involves disrupting metabolic pathways critical for bacterial survival, indicating a promising avenue for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline can be further understood through SAR studies. The trifluoromethoxy group significantly influences its pharmacological properties:

  • Lipophilicity : Enhances membrane permeability, facilitating interaction with lipid membranes.
  • Electron-Withdrawing Effects : Improves binding affinity to target enzymes by stabilizing transition states during enzymatic reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula CAS RN Similarity Score
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline Br (5), Cl (2), -OCF₃ (3) C₇H₄BrClF₃NO Not provided Reference
5-Bromo-2-chloro-3-(difluoromethyl)aniline Br (5), Cl (2), -CF₂H (3) C₇H₅BrClF₂N - -
3-Bromo-5-chloro-2-(difluoromethoxy)aniline Br (3), Cl (5), -OCF₂H (2) C₇H₄BrClF₂NO 929975-52-0 -
5-Chloro-2-(trifluoromethoxy)aniline Cl (5), -OCF₃ (2) C₇H₅ClF₃NO 175278-17-8 0.81
2-Bromo-4-(trifluoromethoxy)aniline Br (2), -OCF₃ (4) C₇H₅BrF₃NO 887267-47-2 0.77
2-Bromo-5-(trifluoromethyl)aniline Br (2), -CF₃ (5) C₇H₅BrF₃N 454-79-5 0.79

Key Observations :

  • Substituent Position : The position of halogens and electron-withdrawing groups (-OCF₃, -CF₃) significantly impacts electronic properties. For instance, the trifluoromethoxy group at position 3 in the target compound may enhance meta-directing effects compared to para-substituted analogs .

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogs:

Property 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline (Estimated) 2-Bromo-5-(trifluoromethyl)aniline 5-Chloro-2-(trifluoromethoxy)aniline
Molecular Weight ~290.47 g/mol 240.02 g/mol 229.57 g/mol
Melting Point Not reported 45–49°C (analog with -CF₃) Not reported
Solubility Likely low in water; soluble in organic solvents Low (similar halogenated anilines) Low

Notes:

  • Halogenated anilines generally exhibit low water solubility due to hydrophobic substituents but dissolve in polar aprotic solvents (e.g., THF, DCM) .
  • Melting points correlate with molecular symmetry; asymmetrical substitution (e.g., Br, Cl, -OCF₃) may lower melting points compared to para-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline

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